1,3-Dichloro-2,4,6-trifluorobenzene
Overview
Description
1,3-Dichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives often involves halogenation and nucleophilic aromatic substitution reactions. For instance, the synthesis of sterically hindered tetrafluorobenzene derivatives has been achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Similarly, the synthesis of 2,3,4-trifluoronitrobenzene from dichlorofluorobenzene involves nitration and subsequent fluorination steps . These methods may provide insights into potential synthetic routes for 1,3-dichloro-2,4,6-trifluorobenzene.
Molecular Structure Analysis
The molecular structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, a closely related compound, has been determined using X-ray crystallography and neutron powder diffraction. The molecule is planar and exhibits significant internal vibrations . This information can be extrapolated to suggest that 1,3-dichloro-2,4,6-trifluorobenzene would also have a planar structure with similar vibrational characteristics.
Chemical Reactions Analysis
Chemical reactions involving fluorinated benzene derivatives are diverse. For example, 1,3,5-trichloro-2,4,6-trifluorobenzene can undergo selective defluorination with sodium azide to form triazido derivatives, which are useful in polymer chemistry and organic synthesis . Electrophilic aromatic substitution is another reaction type, as demonstrated by the fluorination of aromatic substrates using a triazinium tetrafluoroborate reagent . These reactions highlight the reactivity of chloro- and fluoro-substituted benzenes, which could be relevant to the chemical behavior of 1,3-dichloro-2,4,6-trifluorobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents. For instance, the presence of fluorine atoms can significantly affect the electronic properties of the benzene ring, as seen in the study of bis(phosphine)-difluoro-dihydroxybenzenes and their oxides . The electrochemical properties of these compounds have been explored using cyclic voltammetry, indicating that the fluorine substituents can alter the redox behavior . The crystal structure analysis of 1,3,5-trichloro-2,4,6-trifluorobenzene provides additional insights into the solid-state properties of such compounds .
Scientific Research Applications
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product and its intended use.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Self-Assembled Containers
- Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of a neutral self-assembled container. This container is synthesized from a concave π-extended tetrathiafulvalene (exTTF) ligand and the cis-Pd(dctfb)2(cod) complex .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the exTTF ligand with the cis-Pd(dctfb)2(cod) complex . The specific methods and procedures would depend on the desired end product and its intended use.
- Results or Outcomes: This molecular host exhibits a good binding ability for fused polyaromatic substrates .
Application 3: Preparation of 1,3-Dichloro-2,4,6-Trifluorobenzene
- Summary of the Application: A preparation method of 1,3-Dichloro-2,4,6-trifluorobenzene has been patented . This method uses N,N,N-hexa-substituted guanidine phase transfer catalysts in the fluorination reaction .
- Methods of Application or Experimental Procedures: The preparation involves a fluorination reaction using N,N,N-hexa-substituted guanidine phase transfer catalysts . The specific methods and procedures would depend on the desired end product and its intended use.
- Results or Outcomes: The catalysts used in this method have the advantages of stable existence at high temperature, recyclability, and low reaction cost .
Application 4: Synthesis of Polycationic Coordination Cages
- Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of polycationic coordination cages .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of a concave π-extended tetrathiafulvalene (exTTF) ligand and the cis-Pd(dctfb)2(cod) complex .
- Results or Outcomes: The synthesized molecular host exhibits a good binding ability for fused polyaromatic substrates .
Application 5: Phase Change Data
- Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the study of phase change data .
- Methods of Application or Experimental Procedures: The study involves the measurement of boiling point and other phase change properties .
- Results or Outcomes: The boiling point of 1,3-Dichloro-2,4,6-trifluorobenzene is found to be 434.7 K .
properties
IUPAC Name |
2,4-dichloro-1,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGVNYNJSZHQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178347 | |
Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,4,6-trifluorobenzene | |
CAS RN |
2368-53-8 | |
Record name | 2,4-Dichloro-1,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2368-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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